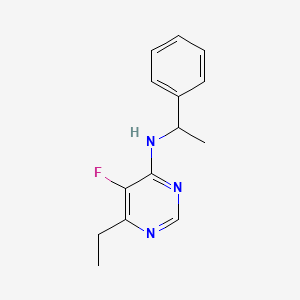
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities. This compound is characterized by the presence of an ethyl group at the 6th position, a fluorine atom at the 5th position, and a phenylethylamine moiety attached to the nitrogen at the 4th position of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-ethyl-5-fluoropyrimidin-4(3H)-one.
Amine Introduction: The pyrimidinone is then reacted with 1-phenylethylamine under suitable conditions to introduce the amine group at the 4th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to produce the compound in bulk quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize production costs.
Automated Processes: Utilizing automated synthesis and purification processes to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.
Coupling Reactions: The phenylethylamine moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions, with conditions tailored to the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with enhanced biological activity.
科学的研究の応用
6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
作用機序
The mechanism of action of 6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, transcription, or protein synthesis.
類似化合物との比較
Similar Compounds
6-Ethyl-5-fluoropyrimidin-4(3H)-one: A precursor in the synthesis of 6-Ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine.
5-Fluoro-6-methylpyrimidin-4-amine: A structurally similar compound with a methyl group instead of an ethyl group.
N-(1-Phenylethyl)pyrimidin-4-amine: A compound lacking the fluorine atom at the 5th position.
Uniqueness
This compound is unique due to the specific combination of substituents on the pyrimidine ring, which may confer distinct biological activities and chemical properties. The presence of both the ethyl and fluorine groups, along with the phenylethylamine moiety, may enhance its interactions with biological targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
6-ethyl-5-fluoro-N-(1-phenylethyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3/c1-3-12-13(15)14(17-9-16-12)18-10(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBXLHHCNGPQGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)NC(C)C2=CC=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













